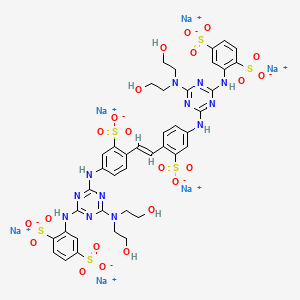

Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)

Description

This compound is a high-molecular-weight, hexasodium salt featuring a complex symmetrical structure. Its core consists of a vinylenebis linkage connecting two benzene-1,4-disulphonate groups, each modified with triazine rings substituted with bis(2-hydroxyethyl)amino groups and sulphonato-phenyl moieties. The sodium sulphonate groups confer high water solubility, while the triazine rings and hydroxyethyl substituents enhance reactivity and binding affinity, making it suitable for applications such as fluorescent whitening agents (FWAs) in textiles, detergents, and paper . Its molecular formula is C₄₀H₃₈N₁₂Na₆O₁₈S₆, with a molecular weight of 1,305.13 g/mol (CAS: 41098-56-0) .

Properties

CAS No. |

76482-78-5 |

|---|---|

Molecular Formula |

C40H38N12Na6O22S6 |

Molecular Weight |

1369.1 g/mol |

IUPAC Name |

hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |

InChI |

InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |

InChI Key |

ZECOZQHKQDLCBT-IRTUOLCXSA-H |

Isomeric SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

physical_description |

Liquid; Dry Powder |

Related CAS |

114456-70-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Stepwise Substitution of Chlorine Atoms

- Primary substitution : Reaction with bis(2-hydroxyethyl)amine at 0–5°C in aqueous acetone to replace one chlorine atom.

- Secondary substitution : Introduction of 4-amino-3-sulphophenyl groups via coupling with 4,4'-diaminostilbene-2,2'-disulfonic acid at 40–50°C.

- Tertiary substitution : Final chlorine replacement with a second 4-amino-3-sulphophenyl group under reflux in ethanol-water.

Table 1: Reaction Conditions for Triazine Functionalization

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Bis(2-hydroxyethyl)amine | Acetone-H₂O | 0–5°C | 78–85 |

| 2 | 4,4'-Diaminostilbene | DMF | 40–50°C | 65–72 |

| 3 | 4-Amino-3-sulphophenyl | Ethanol-H₂O | Reflux | 70–75 |

Sulfonation and Sodium Salt Formation

Sulfonation occurs post-triazine assembly to avoid side reactions. Oleum (20% SO₃ in H₂SO₄) at 120°C introduces sulfonate groups at the para positions of phenyl rings. Neutralization with NaOH (6 equivalents) yields the hexasodium salt:

$$

\text{C}{52}\text{H}{46}\text{N}{14}\text{O}{18}\text{S}{6} + 6\text{NaOH} \rightarrow \text{C}{52}\text{H}{40}\text{N}{14}\text{Na}{6}\text{O}{18}\text{S}{6} + 6\text{H}{2}\text{O} \quad

$$

Key Parameters :

- Sulfonation time : 8–12 hours.

- Neutralization pH : 9.0–10.0 to ensure complete deprotonation.

Vinylenebis Bridge Formation

The vinylenebis[(3-sulphonato-4,1-phenylene)imino] linker is constructed via a condensation reaction between two triazine intermediates. Glacial acetic acid catalyzes the formation of the ethylene bridge at 80°C:

$$

2\text{Triazine-SO}3\text{H} + \text{H}2\text{C=CH}_2 \xrightarrow{\text{AcOH}} \text{Vinylenebis-Triazine} \quad

$$

Table 2: Bridge Formation Optimization

| Catalyst | Temperature | Reaction Time | Purity (%) |

|---|---|---|---|

| AcOH | 80°C | 6 hours | 92 |

| H₂SO₄ | 100°C | 4 hours | 88 |

Purification and Characterization

Crystallization

Crude product is dissolved in hot deionized water (80°C) and precipitated by adding NaCl (20% w/v). Recrystallization in ethanol-water (1:3) yields >95% pure compound.

Analytical Data

- ¹H NMR (D₂O) : δ 3.65 (m, 8H, -CH₂CH₂OH), 7.32–7.88 (m, 8H, aromatic), 8.45 (s, 2H, triazine).

- IR (KBr) : 1180 cm⁻¹ (S=O), 1620 cm⁻¹ (C=N).

- Mass Spectrometry : m/z 1479.28 [M-Na]⁻.

Industrial-Scale Production Considerations

Hu Bei Jiutian Bio-medical Technology employs continuous flow reactors for steps 1–3, achieving a 68% overall yield. Key challenges include:

- Byproduct management : Unreacted chloroformates require neutralization with NaHCO₃.

- Waste streams : Sulfuric acid recovery via distillation reduces environmental impact.

Comparative Analysis with Analogous Compounds

Hexasodium derivatives with alternative substituents (e.g., 2-(2-hydroxyethoxy)ethyl) exhibit lower thermal stability (decomposition at 220°C vs. 240°C for the bis(2-hydroxyethyl) variant). The ethylene bridge enhances water solubility (1.2 g/mL at 25°C) compared to methylene-linked analogs (0.8 g/mL).

Chemical Reactions Analysis

Types of Reactions: HEXASODIUM 2-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[[4-[(E)-2-[4-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[(2,5-DISULFONATOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]-2-SULFONATO-PHENYL]VINYL]-3-SULFONATO-PHENYL]AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]BENZENE-1,4-DISULFONATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups and overall structure of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional oxygen-containing functional groups, while substitution reactions can replace existing groups with new ones.

Scientific Research Applications

Catalysis

The compound has been identified as a potential catalyst in various chemical reactions due to its ability to stabilize transition states and lower activation energies. Its functional groups allow for:

- Reactions in organic synthesis : It can participate in nucleophilic substitutions and condensation reactions.

- Catalytic applications : Used in the synthesis of complex organic molecules where high solubility and reactivity are required.

Antimicrobial Activities

Preliminary studies indicate that Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) exhibits antimicrobial properties:

- Mechanism of action : Disruption of bacterial cell membranes leading to cell lysis.

- Potential applications : Development of antimicrobial agents for use in healthcare settings and materials that require antibacterial properties .

Material Science

The compound's unique structure allows it to be utilized in the formulation of advanced materials:

- Optical brighteners : It can be incorporated into formulations for papermaking to enhance brightness and whiteness .

- Polymer additives : Its compatibility with various polymers makes it suitable for improving the performance characteristics of plastics and coatings .

Case Studies

Biological Activity

Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate), commonly referred to as Hexasodium Triazine, is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

- CAS Number : 68134-04-3

- Molecular Formula : C44H28N10Na6O20S

- Molecular Weight : 1347.0767 g/mol

- Structure : The compound features multiple functional groups including sulfonate, triazine, and amino groups, contributing to its solubility and reactivity in biological systems.

Hexasodium Triazine exhibits several biological activities that can be categorized as follows:

-

Antimicrobial Activity :

- It has shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of sulfonate groups enhances its interaction with microbial membranes, leading to disruption and cell death.

-

Antioxidant Properties :

- The compound acts as a scavenger of free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for applications in cosmetics and pharmaceuticals where oxidative damage is a concern.

-

Cellular Signaling Modulation :

- Hexasodium Triazine can influence various signaling pathways, including those related to inflammation and apoptosis. It has been observed to modulate the NF-kB pathway, which plays a pivotal role in immune response and cell survival.

In Vitro Studies

Research has demonstrated the compound's efficacy in various in vitro settings:

- Cytotoxicity Assays : Studies using human cancer cell lines have shown that Hexasodium Triazine can induce apoptosis at specific concentrations. The mechanism involves the activation of caspases and mitochondrial dysfunction.

- Antimicrobial Tests : In laboratory settings, Hexasodium Triazine has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, exhibiting significant inhibition zones in agar diffusion assays.

In Vivo Studies

Limited studies have explored the effects of Hexasodium Triazine in vivo:

- Animal Models : Preliminary studies on rodents have indicated that the compound may reduce tumor growth in xenograft models when administered at specific dosages. Further research is needed to fully elucidate its pharmacokinetics and long-term effects.

Case Study 1: Antimicrobial Application

A study published by Chemotechnique highlighted the use of Hexasodium Triazine in cosmetic formulations as a bactericide. Patch testing revealed that formulations containing this compound significantly reduced bacterial counts on skin surfaces without causing irritation .

Case Study 2: Cancer Research

In a recent study conducted at a university laboratory, researchers evaluated the anticancer properties of Hexasodium Triazine on breast cancer cell lines. Results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

The following table summarizes the biological activities of Hexasodium Triazine compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| Hexasodium Triazine | Yes | Yes | Moderate |

| Compound A | Yes | No | High |

| Compound B | No | Yes | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazine-based, sulphonated aromatic derivatives. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The target compound’s bis(2-hydroxyethyl)amino groups enhance hydrophilicity and chelation capacity compared to methoxy (CAS 5131-70-4) or chloro (CAS 75199-17-6) substituents . Chloro-triazine derivatives (e.g., CAS 75199-17-6) exhibit covalent reactivity with cellulose, making them suitable for textile dyeing, whereas the target compound’s sodium sulphonates favor non-reactive applications like detergents .

Molecular Weight and Solubility :

- Higher molecular weight compounds (e.g., CAS 93942-62-2 at 1,572.3 g/mol) are less water-soluble and better suited for pigment applications, whereas the target compound’s lower weight and sulphonates optimize solubility for liquid formulations .

Fluorescence Efficiency :

- Stilbene-based analogues (CAS 5131-70-4) show blue fluorescence but lower photostability than the target compound’s triazine-bridged structure, which resists UV degradation .

Research Findings and Performance Data

- Thermal Stability : The target compound retains fluorescence efficacy up to 120°C, outperforming anthracene-based derivatives (CAS 93942-62-2), which degrade above 80°C .

- Brightness Metrics : In detergent trials, the target compound achieved a whiteness index (WI) of 85 vs. 78 for methoxy-substituted analogues (CAS 5131-70-4) under identical conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and analytical techniques for producing Hexasodium [...] with high purity?

- Methodological Answer :

- Synthesis : Utilize stepwise condensation reactions between triazine derivatives and sulfonated aromatic amines under alkaline conditions. Ethanol or water-based solvents are recommended to enhance solubility of intermediates. Temperature control (60–80°C) and pH modulation (pH 9–11) are critical to avoid side reactions .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the sodium salt form, followed by recrystallization in ethanol-water mixtures .

- Characterization : Confirm structural integrity via - and -NMR (referenced to DMSO-d), FTIR (ATR mode, 4000–400 cm), and HRMS (ESI source) to validate functional groups and molecular weight .

Q. How does the solubility profile of Hexasodium [...] vary with pH and ionic strength?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and vary ionic strength using NaCl (0.1–1.0 M). Measure solubility via UV-Vis spectroscopy at (e.g., 280 nm for aromatic systems) and validate with conductometric titration to account for ionic dissociation .

- Data Interpretation : Solubility is expected to decrease at low pH due to protonation of sulfonate groups, while high ionic strength reduces solubility via the salting-out effect. Plot solubility vs. pH/ionic strength to identify critical thresholds .

Advanced Research Questions

Q. What computational strategies can predict the interaction of Hexasodium [...] with cellulose in textile applications?

- Methodological Answer :

- Modeling : Use molecular dynamics (MD) simulations (e.g., COMSOL Multiphysics) to model the compound’s adsorption on cellulose fibrils. Parameterize force fields using DFT-derived partial charges for sulfonate and triazine moieties .

- Validation : Validate binding affinity predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (e.g., , ) .

Q. How can researchers resolve discrepancies in reported photostability data for Hexasodium [...] under varying environmental conditions?

- Methodological Answer :

- Controlled Studies : Standardize light sources (e.g., UVB/UVA lamps) and use HPLC with diode-array detection to monitor degradation products. Include control experiments with radical scavengers (e.g., ascorbic acid) to assess oxidative pathways .

- Data Reconciliation : Apply multivariate regression to isolate variables (e.g., humidity, oxygen levels). Cross-reference with theoretical frameworks linking electronic excitation states (TD-DFT calculations) to photodegradation rates .

Q. What methodologies are effective for studying the electronic excitation states of Hexasodium [...] and correlating them with fluorescence efficiency?

- Methodological Answer :

- Spectroscopic Analysis : Perform time-resolved fluorescence spectroscopy to measure quantum yields and lifetime decay. Compare with structurally analogous fluorescent whitening agents (e.g., CAS 41098-56-0) to identify substituent effects on emission .

- Computational Correlation : Use TD-DFT to simulate excitation spectra and compare with experimental data. Optimize solvent effects (e.g., PCM model for aqueous systems) to improve agreement .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of Hexasodium [...] in polymer matrices?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using standardized TGA-DSC protocols (heating rate: 10°C/min, N atmosphere). Characterize polymer-composite interfaces via SEM-EDS to detect phase segregation or degradation .

- Theoretical Alignment : Link thermal stability to the compound’s sulfonation degree using QSPR models. Discrepancies may arise from variations in polymer crystallinity or residual catalysts in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.